(E)-2-cyano-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(2,4,6-trimethylphenyl)prop-2-enamide
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Description
This compound is an organic molecule with multiple functional groups, including a cyano group (-CN), a methoxy group (-OCH3), and an amide group (-CONH2). These functional groups can have various effects on the compound’s properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves several aromatic rings (phenyl groups), which can contribute to its stability. The presence of the cyano, methoxy, and amide groups can also affect the compound’s polarity and reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the cyano group might undergo addition reactions, the methoxy group might be involved in substitution reactions, and the amide group could participate in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, its solubility might be affected by the polar amide and cyano groups, and its melting and boiling points would depend on the size and shape of the molecule .Future Directions
properties
IUPAC Name |
(E)-2-cyano-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(2,4,6-trimethylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O3/c1-18-6-8-22(9-7-18)17-33-25-11-10-23(15-26(25)32-5)14-24(16-29)28(31)30-27-20(3)12-19(2)13-21(27)4/h6-15H,17H2,1-5H3,(H,30,31)/b24-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOMHKASTIHAHD-ZVHZXABRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C=C(C#N)C(=O)NC3=C(C=C(C=C3C)C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)/C=C(\C#N)/C(=O)NC3=C(C=C(C=C3C)C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(2,4,6-trimethylphenyl)prop-2-enamide |
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